molecular formula C17H11ClN4O B15212136 2-(4-Chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)isoquinolin-1(2H)-one CAS No. 113293-11-1

2-(4-Chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)isoquinolin-1(2H)-one

Cat. No.: B15212136
CAS No.: 113293-11-1
M. Wt: 322.7 g/mol
InChI Key: BQYBSAIHUXFXNF-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)isoquinolin-1(2H)-one is a heterocyclic compound featuring an isoquinolinone backbone substituted with a 4-chlorophenyl group at position 2 and a 1,2,4-triazole moiety at position 2. The 1,2,4-triazole ring is a pharmacologically significant scaffold known for antifungal, anticancer, and anti-inflammatory activities, while the 4-chlorophenyl group enhances lipophilicity and membrane permeability .

Properties

CAS No.

113293-11-1

Molecular Formula

C17H11ClN4O

Molecular Weight

322.7 g/mol

IUPAC Name

2-(4-chlorophenyl)-3-(1,2,4-triazol-1-yl)isoquinolin-1-one

InChI

InChI=1S/C17H11ClN4O/c18-13-5-7-14(8-6-13)22-16(21-11-19-10-20-21)9-12-3-1-2-4-15(12)17(22)23/h1-11H

InChI Key

BQYBSAIHUXFXNF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(N(C2=O)C3=CC=C(C=C3)Cl)N4C=NC=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)isoquinolin-1(2H)-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Isoquinolinone Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Triazole Ring: This step might involve the use of azide and alkyne precursors in a Huisgen cycloaddition reaction.

    Attachment of the Chlorophenyl Group: This could be done via a substitution reaction using a chlorophenyl halide.

Industrial Production Methods

For industrial-scale production, the synthesis would be optimized for yield, cost, and safety. This might involve:

    Batch or Continuous Flow Processes: Depending on the scale and complexity.

    Catalysts and Solvents: Use of specific catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Such as crystallization, distillation, or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions at specific sites, such as the triazole ring or the isoquinolinone core.

    Reduction: Reduction reactions could potentially modify the chlorophenyl group or other functional groups.

    Substitution: The chlorophenyl group could participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Solvents: Common solvents might include dichloromethane, ethanol, or dimethyl sulfoxide.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used in the synthesis of more complex molecules.

    Catalysis: Potential use as ligands in catalytic reactions.

Biology

    Enzyme Inhibition: Potential inhibitors of specific enzymes due to the triazole ring.

    Receptor Binding: Possible interactions with biological receptors.

Medicine

    Drug Development: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Agriculture: Potential use as agrochemicals.

Mechanism of Action

The mechanism of action for 2-(4-Chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)isoquinolin-1(2H)-one would depend on its specific biological target. Generally, it might involve:

    Binding to Enzymes or Receptors: Inhibiting or modulating their activity.

    Pathways Involved: Could include signaling pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Triazole and Chlorophenyl Moieties

The compound shares core structural features with several triazolyl derivatives, though variations in substituents and backbone frameworks lead to divergent properties and applications. Below is a comparative analysis:

Compound Name Key Structural Differences Biological/Functional Role Source
Cyproconazole
(2-(4-Chlorophenyl)-3-cyclopropyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol)
Butanol backbone with cyclopropyl group; lacks isoquinolinone ring. Agricultural fungicide (inhibits ergosterol synthesis).
(Z)-3-(4-Chlorophenyl)-1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one Prop-2-en-1-one backbone; difluorophenyl substituent. Antifungal candidate (structural studies only).
3-(4-Chlorophenyl)-2-(methyl(pyridin-2-yl)amino)isoquinolin-1(2H)-one Pyridinyl-amino substitution instead of triazolyl group. Potential kinase inhibitor (hypothetical).
Glucoside conjugates of triazolyl-butanediols Sugar moieties (glucoside/malonic acid) enhance solubility. Metabolites of fungicides (reduced toxicity).

Physicochemical and Functional Contrasts

  • Solubility : Unlike glucosylated triazolyl derivatives (e.g., metabolites in ), the absence of polar groups in the target compound may limit aqueous solubility, impacting bioavailability.
  • Antifungal Activity: Cyproconazole’s cyclopropyl group is critical for binding fungal cytochrome P450 enzymes , whereas the isoquinolinone backbone in the target compound could favor interactions with mammalian enzymes, suggesting divergent therapeutic targets.

Biological Activity

2-(4-Chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)isoquinolin-1(2H)-one is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound by reviewing various studies and findings related to its pharmacological properties.

The molecular formula of 2-(4-Chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)isoquinolin-1(2H)-one is C15H12ClN3O, with a molecular weight of approximately 291.76 g/mol. The compound features a triazole ring and an isoquinoline moiety, which are known for their diverse biological activities.

Biological Activity Overview

Research on the biological activity of this compound has revealed several key areas of interest:

Antimicrobial Activity

Studies have indicated that compounds containing triazole moieties exhibit antimicrobial properties. For instance, a study highlighted the structure–activity relationship (SAR) of triazole derivatives, showing that modifications to the triazole ring can lead to enhanced activity against various pathogens. The specific compound demonstrated moderate antibacterial activity against Gram-positive bacteria, although further optimization may be necessary for broader efficacy .

Antifungal Properties

The triazole group is well-known for its antifungal activity. Research has shown that similar compounds can inhibit the growth of fungi such as Candida albicans and Aspergillus spp.. While specific data on 2-(4-Chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)isoquinolin-1(2H)-one is limited, it is reasonable to hypothesize based on structural similarities that it may exhibit antifungal properties as well .

Cytotoxic Effects

In vitro studies have suggested that certain isoquinoline derivatives possess cytotoxic effects against various cancer cell lines. The presence of both the chlorophenyl and triazole groups may contribute to this activity by interfering with cellular processes essential for cancer cell survival. However, comprehensive studies specifically targeting this compound are still needed to confirm these effects .

Case Studies and Research Findings

Study ReferenceFindings
Identified moderate antibacterial activity against Gram-positive bacteria.
Suggested potential antifungal properties based on structural analogs.
Indicated possible cytotoxic effects against cancer cell lines based on isoquinoline derivatives.

Structure–Activity Relationship (SAR)

The SAR studies indicate that modifications to the triazole and isoquinoline structures can significantly impact biological activity. For example, substituents on the phenyl ring can enhance or diminish antimicrobial potency. Understanding these relationships is crucial for the development of more effective derivatives.

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